2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol

Coordination Chemistry Electrosynthesis Metal Chelates

2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol is a synthetic heterocyclic compound belonging to the 5,7-dinitroquinoline family, characterized by a quinoline core bearing electron-withdrawing nitro groups at positions 5 and 7, and an aminoethanol side chain at position 8. The 5,7-dinitro substitution pattern establishes an electron-deficient aromatic system that is foundational to the compound's reactivity and application profile, while the aminoethanol moiety introduces a primary alcohol functionality absent from common analogs such as 5,7-dinitroquinolin-8-ol (CAS 1084-32-8) or N-methyl-5,7-dinitroquinolin-8-amine.

Molecular Formula C11H10N4O5
Molecular Weight 278.22 g/mol
Cat. No. B11525551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol
Molecular FormulaC11H10N4O5
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NCCO)N=C1
InChIInChI=1S/C11H10N4O5/c16-5-4-13-11-9(15(19)20)6-8(14(17)18)7-2-1-3-12-10(7)11/h1-3,6,13,16H,4-5H2
InChIKeyUQEAWZPAVCQZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol – Chemical Identity, Class Context, and Key Differentiators for Research Procurement


2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol is a synthetic heterocyclic compound belonging to the 5,7-dinitroquinoline family, characterized by a quinoline core bearing electron-withdrawing nitro groups at positions 5 and 7, and an aminoethanol side chain at position 8 [1]. The 5,7-dinitro substitution pattern establishes an electron-deficient aromatic system that is foundational to the compound's reactivity and application profile, while the aminoethanol moiety introduces a primary alcohol functionality absent from common analogs such as 5,7-dinitroquinolin-8-ol (CAS 1084-32-8) or N-methyl-5,7-dinitroquinolin-8-amine [2]. This combination of structural features enables distinct metal-coordination behavior, charge-transfer properties, and synthetic versatility that differentiate it from closely related 8-substituted 5,7-dinitroquinolines when selecting a research intermediate or probe compound [3].

Why 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol Cannot Be Replaced by Generic 5,7-Dinitroquinoline Analogs


Substitution of the 8-position substituent on the 5,7-dinitroquinoline scaffold is not a neutral modification; it deterministically alters metal-binding stoichiometry, intramolecular charge-transfer pathways, and synthetic accessibility [1]. Direct electrochemical synthesis of Ni(II), Co(II), Cu(II), and Zn(II) chelates with 5,7-dinitro(8-arylamino)quinoline ligands proceeds via a one-step anodic dissolution method yielding ML2-type complexes, whereas the 8-hydroxy analog (5,7-dinitroquinolin-8-ol) or the 8-chloro precursor (8-chloro-5,7-dinitroquinoline) follow entirely different coordination pathways or require separate synthetic steps for metalation [2]. Furthermore, the aminoethanol side chain introduces a flexible hydrogen-bond donor/acceptor pair (–NH– and –OH) that modulates solubility and intermolecular interactions in a manner distinct from the N-methyl, N-phenyl, or unsubstituted 8-amino variants [3]. These differences mean that procurement decisions cannot be based on the 5,7-dinitroquinoline core alone; the specific 8-substituent dictates the compound's suitability for a given application.

Quantitative Differentiation Evidence for 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol Versus Closest Analogs


One-Step Electrochemical ML2 Chelate Formation: 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol Versus 8-Hydroxy and 8-Chloro Analogs

The 8-arylamino-substituted 5,7-dinitroquinoline ligand class—to which 2-[(5,7-dinitroquinolin-8-yl)amino]ethanol belongs—enables one-step electrochemical synthesis of Ni(II), Co(II), Cu(II), and Zn(II) chelates with ML2 stoichiometry via anodic dissolution of the corresponding metal in acetonitrile [1]. By contrast, 8-chloro-5,7-dinitroquinoline (the most common synthetic precursor) requires nucleophilic displacement of the 8-Cl leaving group as a separate step before metalation can occur, while 5,7-dinitroquinolin-8-ol (CAS 1084-32-8) forms different coordination motifs due to the hard oxygen donor atom [2].

Coordination Chemistry Electrosynthesis Metal Chelates

Regiospecific 5-NO2 Substitution Selectivity: Dinitro Versus Mononitro 8-Aminoquinoline Analogs

In the 5,7-dinitroquinoline scaffold, the 5-NO2 group is regiospecifically displaced by thiols or sodium azide while the 7-NO2 group remains intact, a selectivity pattern confirmed by reaction of 5,7-dinitroquinoline (the core structure of the title compound) with these nucleophiles [1]. This regiospecificity is absent in the mononitro analog 2-[(5-nitroquinolin-8-yl)amino]ethanol, where only one nitro group is available for substitution chemistry, offering no selectivity dimension, and also differs from 6,8-dinitroquinoline isomers where the spatial arrangement of nitro groups produces distinct reactivity [2].

Organic Synthesis Nucleophilic Substitution Regioselectivity

Intramolecular Charge-Transfer Spectral Signature: Distinguishing 8-Aminoethanol from 8-Hydroxy and 8-Dimethylamino 5,7-Dinitroquinolines

NH-bridged autocomplexes of the 5,7-dinitroquinoline series exhibit intramolecular charge transfer (ICT) through both direct polar conjugation via the bridging nitrogen atom and through-space contact charge transfer between spatially proximate donor and acceptor fragments [1]. The aminoethanol side chain in the title compound provides an NH-bridge with an appended –OH group, offering a distinct donor profile compared to the 8-dimethylamino analog (stronger donor, different ICT energetics) and the 8-hydroxy analog (oxygen-bridged, weaker through-bond coupling) [2]. Electrochemical and electronic spectroscopy data reveal that the relative contribution of ortho-NO2, para-NO2, and contact charge-transfer pathways shifts depending on the 8-substituent identity [1].

Photophysics Charge Transfer Spectroscopy

Catalytic Bisnitration Selectivity: Access to 5,7-Dinitro-8-aminoquinoline Amides Versus Mononitration Outcomes

The Fe(NO3)3·9H2O/CuCl2·2H2O nitration system provides tunable access to either mono- or bisnitrated 8-aminoquinoline derivatives: using Fe(NO3)3·9H2O alone yields mononitration at C5, while the addition of CuCl2·2H2O as a catalyst dominantly produces 5,7-dinitro-8-aminoquinoline amides [1]. This chemoselectivity is directly relevant to the procurement of the title compound because it establishes the synthetic route to the 5,7-dinitro-8-aminoquinoline core; the subsequent introduction of the aminoethanol side chain at the 8-amino position generates 2-[(5,7-dinitroquinolin-8-yl)amino]ethanol as a distinct derivative, differentiating it from N-methyl, N-phenyl, or N-acyl 8-amino-5,7-dinitroquinoline analogs that are obtained by varying the amide/amine substituent [2].

Synthetic Methodology Nitration 8-Aminoquinoline

Metal Coordination Tendency: 8-Amino Substituents Versus 8-Hydroxy in 5,7-Dinitroquinolines

Early systematic studies on the coordination tendency of acidic amino groups in 8-substituted 5,7-dinitroquinolines established that the 8-amino substituent class (including aminoethanol derivatives) exhibits distinct complexation behavior with transition metals compared to 8-hydroxy or 8-mercapto analogs [1]. The NH proton in 8-amino-substituted 5,7-dinitroquinolines displays enhanced acidity due to the electron-withdrawing effect of both nitro groups, favoring deprotonation and anionic ligand formation upon metal binding—a property that is modulated by the specific N-substituent (aminoethanol vs. methyl vs. phenyl). The aminoethanol side chain introduces an additional potential coordination site (–OH) not present in N-methyl-5,7-dinitroquinolin-8-amine or N-phenyl analogs [2].

Coordination Chemistry Ligand Design Transition Metals

Optimal Research and Procurement Scenarios for 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol Based on Quantitative Evidence


One-Step Electrochemical Synthesis of Transition Metal Chelates for Coordination Chemistry Studies

Researchers requiring Ni(II), Co(II), Cu(II), or Zn(II) complexes of nitroquinoline-based ligands can employ 2-[(5,7-dinitroquinolin-8-yl)amino]ethanol in a direct anodic dissolution protocol, producing ML2 chelates in a single electrochemical step without pre-functionalization of the ligand [1]. This contrasts with the two-step sequences required for 8-chloro-5,7-dinitroquinoline (nucleophilic displacement then metalation) or 5,7-dinitroquinolin-8-ol (different coordination outcomes). The electrochemical method simultaneously enables real-time monitoring of metal–ligand electron density redistribution via cyclic voltammetry [2].

Regiospecific Derivatization at the 5-Position for Focused Compound Library Synthesis

The 5,7-dinitroquinoline core of the title compound supports exclusive nucleophilic displacement of the 5-NO2 group with thiols or azide while leaving the 7-NO2 group intact, enabling predictable single-product derivatization [1]. This regiospecificity is unavailable with mononitro analogs (e.g., 2-[(5-nitroquinolin-8-yl)amino]ethanol) and follows a different pattern from 6,8-dinitroquinoline isomers [2]. Medicinal chemistry teams constructing structure–activity relationship (SAR) libraries around the 5,7-dinitroquinoline scaffold should select this compound when orthogonal functionalization at C5 is a design requirement.

Intramolecular Charge-Transfer Probe Development with Tunable Donor–Acceptor Properties

The NH-bridged architecture of 2-[(5,7-dinitroquinolin-8-yl)amino]ethanol supports intramolecular charge transfer through both through-bond polar conjugation and through-space contact mechanisms, with the aminoethanol side chain providing a moderate-strength donor that can be further tuned by pH or hydrogen-bonding interactions [1]. This compound is a suitable starting material for constructing autocomplex-type photophysical probes where the ICT band position needs to be distinct from stronger donors (8-dimethylamino analogs) or weaker donors (8-hydroxy analogs), as documented in the comparative spectral characterization of the dinitroquinoline autocomplex series [2].

Precursor for Cathepsin B or TDP1 Inhibitor Scaffolds via Nitroxoline-Derived Design

The 5,7-dinitroquinoline scaffold with an 8-amino substituent is structurally related to potent cathepsin B and TDP1 inhibitor chemotypes derived from nitroxoline (5-nitro-8-hydroxyquinoline) [1]. 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol offers two key advantages over nitroxoline itself for inhibitor development: the second nitro group at position 7 increases electron deficiency and enhances electrophilic reactivity for scaffold decoration, while the aminoethanol side chain provides a functional handle for further derivatization that is not present in 8-hydroxy or 8-methylamino analogs [2].

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